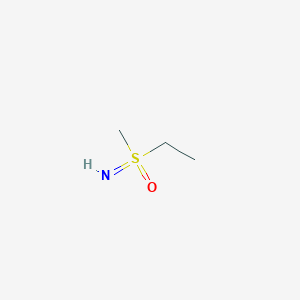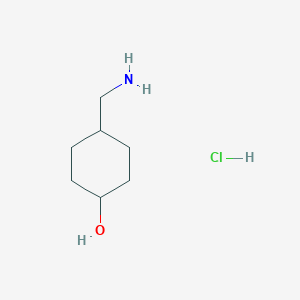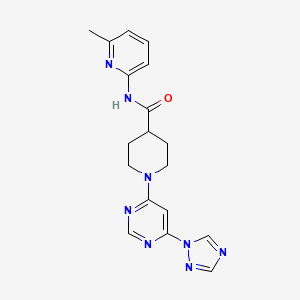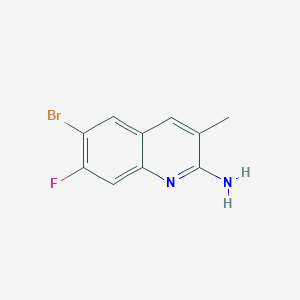![molecular formula C25H28N2O3S B2823001 4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline CAS No. 1111164-59-0](/img/structure/B2823001.png)
4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has the molecular formula C9H7N. Quinoline is colorless hygroscopic liquid with a strong odor. It is mainly used as a building block to other specialty chemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by various functional group interconversions and coupling reactions to introduce the isobutylphenylsulfonyl and piperidin-1-ylcarbonyl groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the aromatic quinoline core bearing two substituents: an isobutylphenylsulfonyl group and a piperidin-1-ylcarbonyl group .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Anticancer Activities
Quinoline derivatives have been explored for their anticancer properties. For example, 4-aminoquinoline derived sulfonyl analogs were designed, synthesized, and evaluated for cytotoxicity against breast tumor cell lines. One compound, identified as VR23, showed effectiveness across different cancers with a lower toxicity to normal cells. It induced cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent (Solomon et al., 2019).
Antimicrobial Evaluation
Newly synthesized quinoline derivatives have been evaluated for antimicrobial activities. For instance, novel quinolone-3-carbaldehyde derivatives exhibited potential in-silico antimicrobial activity, suggesting their use as antibacterial and antifungal agents (Desai et al., 2017).
Synthetic Methodologies
Research on the synthesis and functionalization of quinoline and its derivatives has been extensive. For example, an efficient protocol for synthesizing sulfonylated quinoline N-oxides via copper-catalyzed C-H bond activation was developed. This method utilizes aryl sulfonyl chlorides and offers a chemo- and regioselective approach to obtain 2-aryl sulfonyl quinolines with high yields (Wu et al., 2013).
Molecular Docking Studies
Molecular docking studies of quinoline derivatives have also been conducted to understand their interactions with biological targets. These studies provide insights into the molecular basis of the compounds' activities and help in the design of molecules with enhanced biological activities (Desai et al., 2017).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Propriétés
IUPAC Name |
[4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-18(2)16-19-10-12-20(13-11-19)31(29,30)24-21-8-4-5-9-23(21)26-17-22(24)25(28)27-14-6-3-7-15-27/h4-5,8-13,17-18H,3,6-7,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDFHOFRZFNYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)



![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)
![N-(3,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2822931.png)

![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)

![4-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]sulfonyl}morpholine](/img/structure/B2822938.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2822940.png)
